molecular formula C12H19NO B8734197 3-[Ethyl(2-methylpropyl)amino]phenol CAS No. 95235-27-1

3-[Ethyl(2-methylpropyl)amino]phenol

Cat. No. B8734197
M. Wt: 193.28 g/mol
InChI Key: ITIUWGUDYZNQFM-UHFFFAOYSA-N
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Patent
US05202485

Procedure details

3-(N-Ethyl-N-isobutylamino)phenol was synthesized by following the procedure of Examples 1 to 4. In a 500 cc-volume SUS-made autoclave equipped with a stirrer were charged 32.7 g (0.30 mole) of m-aminophenol, 185.5 g of methanol, and 1.6 g of a commercially available catalyst comprising 5% by weight of platinum supported on activated carbon containing 0.1 part by weight of lead per part by weight of platinum, and 47.6 g of a methanol solution containing 50% by weight of isobutyraldehyde (isobutyraldehyde content: 0.33 mole) was introduced over a period of 30 minutes at constant conditions of 40° C. and 10 kg/cm2G. After completion of the introduction of isobutyraldehyde, the mixture was maintained at the same temperature for an additional 60 minutes, after which 41.1 g of a methanol solution containing 45% by weight of acetaldehyde (acetaldehyde content: 0.42 mole) and 0.20 g (0.0033 mole) of acetic acid were continuously introduced over a period of 30 minutes. After completion of the introduction of acetaldehyde, the mixture was maintained at the same temperature for an additional 70 minutes and allowed to cool. The catalyst was removed by filtration, and the resulting filtrate was analyzed by gas chromatography, liquid chromatography, and GPC. The catalyst recovered was reused in the next reaction. The results are as shown in Table 7.
Quantity
47.6 g
Type
solvent
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
185.5 g
Type
solvent
Reaction Step Two
Quantity
0.33 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.42 mol
Type
reactant
Reaction Step Eight
Quantity
0.2 g
Type
reactant
Reaction Step Eight
Quantity
41.1 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9](=O)[CH:10]([CH3:12])[CH3:11].[CH:14](=O)[CH3:15].C(O)(=O)C>[Pt].CO>[CH2:14]([N:1]([C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1)[CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:15]

Inputs

Step One
Name
Quantity
47.6 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
185.5 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.33 mol
Type
reactant
Smiles
C(C(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Eight
Name
Quantity
0.42 mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
41.1 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 cc-volume SUS-made autoclave equipped with a stirrer
ADDITION
Type
ADDITION
Details
was introduced over a period of 30 minutes at constant conditions of 40° C. and 10 kg/cm2G
Duration
30 min
ADDITION
Type
ADDITION
Details
were continuously introduced over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The catalyst recovered
CUSTOM
Type
CUSTOM
Details
was reused in the next reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC(C)C)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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